molecular formula C15H16ClN B2439341 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride CAS No. 2411308-84-2

1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride

Cat. No.: B2439341
CAS No.: 2411308-84-2
M. Wt: 245.75
InChI Key: DOWFSNMXQYBYFN-UHFFFAOYSA-N
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Description

1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(4-phenylphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c16-15(10-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNMOVWOIJSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride typically involves several steps. One common method includes the cyclopropanation of a suitable phenyl precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Reactivity and Transformations

The compound exhibits reactivity typical of cyclopropane derivatives and amines:

  • Alkylation/Acylation : The amine group can undergo alkylation or acylation, as seen in the formation of dibenzylated derivatives (e.g., via reductive amination or coupling with α-methylbenzylamine) .

  • Steric effects : The cyclopropane ring’s steric hindrance influences reactivity, particularly in coupling reactions. For example, bulky substituents on the biphenyl moiety may affect Suzuki coupling efficiency .

  • Biological interactions : In pharmacological contexts, the compound’s amine group may interact with receptors or enzymes, as demonstrated in GPR88 agonist studies where biphenyl substituents modulate activity .

Table 2: Structure–Activity Relationships (SAR)

SubstituentEC₅₀ (nM)Reference
Propyl603
Cyclohexyl746
Acetyl923

Analytical and Computational Insights

  • DFT analysis : Density functional theory (DFT) studies predict bond lengths, angles, and electronic factors influencing stability and reactivity.

  • Docking studies : Computational models (e.g., Autodock VINA, GLIDE-SP) reveal interactions between the biphenyl group and hydrophobic pockets in GPR88 binding sites .

  • Physical properties :

    • Solubility : Enhanced by hydrochloride salt formation.

    • Thermal stability : Critical for formulation in pharmaceutical applications.

Scientific Research Applications

Key Synthesis Route:

  • Starting Materials : Cyclopropyl methyl ketone and phenylethylamine.
  • Methodology : The synthesis typically involves condensation reactions followed by reduction processes to yield the desired amine product.

This compound has been highlighted in patent literature as a building block for synthesizing substituted pyrazinones, which are valuable in developing pharmaceutical agents targeting diseases such as psoriasis and other inflammatory conditions .

ROR Gamma Modulators

One prominent application of 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride is in the development of ROR gamma modulators. These compounds are crucial in the treatment of autoimmune diseases and inflammatory disorders. Research indicates that derivatives of this compound can modulate the ROR gamma receptor pathway effectively .

In Silico Studies

Recent studies have employed molecular docking techniques to explore the binding affinity of this compound with various biological targets. For instance, it has been investigated as a potential inhibitor for non-nucleosidase reverse transcriptase inhibitors. The computational modeling approaches have provided insights into its pharmacophore characteristics and interactions at the active sites of target proteins .

Materials Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science. Its unique structural properties allow it to be utilized in synthesizing novel polymers and materials with specific mechanical and thermal properties.

Case Study 1: Development of Anti-inflammatory Agents

A study focused on synthesizing derivatives of the compound showed promising results in reducing inflammation markers in vitro. The derivatives exhibited enhanced bioactivity compared to traditional anti-inflammatory drugs, indicating a potential new class of therapeutics derived from this compound .

Case Study 2: Pharmacological Screening

In another case study, researchers performed pharmacological screening on various derivatives of this compound. The results indicated several candidates with high selectivity and potency against specific disease targets, paving the way for further development into clinical candidates .

Mechanism of Action

The mechanism of action of 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Methoxyphenyl)cyclopropan-1-amine;hydrochloride
  • 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride
  • 1-(4-Difluoromethoxyphenyl)cyclopropan-1-amine;hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific phenyl substitution, which may confer distinct properties and applications compared to its analogs.

Biological Activity

1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride (CAS Number: 2411308-84-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a biphenyl moiety connected to a cyclopropanamine structure, which is significant for its biological interactions. The presence of the biphenyl group may influence the compound's lipophilicity and interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, diarylpentanoids related to our compound have shown effectiveness against resistant strains of E. cloacae. The presence of specific substituents on the phenyl rings has been correlated with enhanced activity, suggesting that modifications to the structure could yield more potent derivatives .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Diarylpentanoid A20E. cloacae
Diarylpentanoid B16S. aureus

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been explored through various assays, including nitric oxide (NO) production inhibition in murine macrophage cell lines (RAW 264.7). Compounds with similar structures demonstrated significant inhibition of NO production, indicating a potential role in modulating inflammatory responses. Notably, structural variations such as hydroxyl substitutions have been linked to enhanced anti-inflammatory effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Key Findings:

  • Substituent Effects: Hydroxyl groups on aromatic rings generally enhance anti-inflammatory activity.
  • Ring Modifications: Replacing phenyl rings with heterocyclic analogs can lead to reduced activity, highlighting the importance of maintaining specific structural features for efficacy.

Study on Anti-inflammatory Mechanisms

A study published in 2022 examined various diarylpentanoids and their effects on pro-inflammatory cytokines. Among these, compounds structurally related to this compound were shown to inhibit NO production effectively. The most potent compounds had IC50 values comparable to established anti-inflammatory agents like curcumin .

Discovery and Evaluation

In a broader discovery context, a class of sphingosine analogs was evaluated for their ability to inhibit sphingosine kinases, which are implicated in various inflammatory pathways. Although not directly related to our compound, insights from these studies could guide future research on biphenyl-containing amines and their potential therapeutic applications .

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